molecular formula C13H21NO2 B14723341 Ethyl cyano(4-methylcycloheptyl)acetate CAS No. 5452-85-7

Ethyl cyano(4-methylcycloheptyl)acetate

Cat. No.: B14723341
CAS No.: 5452-85-7
M. Wt: 223.31 g/mol
InChI Key: MLKBVLYMGYYCCS-UHFFFAOYSA-N
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Description

Ethyl cyano(4-methylcycloheptyl)acetate (CAS: 5452-85-7) is an organic compound with the molecular formula C₁₃H₂₁NO₂ and the SMILES notation CCOC(=O)C(C#N)C1CCCC(CC1)C . It features an ethyl ester backbone, a cyano group (-CN), and a 4-methylcycloheptyl substituent. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound is cataloged in databases such as DTXSID50280895 and has an InChIKey MLKBVLYMGYYCCS-UHFFFAOYSA-N .

Properties

CAS No.

5452-85-7

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl 2-cyano-2-(4-methylcycloheptyl)acetate

InChI

InChI=1S/C13H21NO2/c1-3-16-13(15)12(9-14)11-6-4-5-10(2)7-8-11/h10-12H,3-8H2,1-2H3

InChI Key

MLKBVLYMGYYCCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CCCC(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano(4-methylcycloheptyl)acetate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(4-methylcycloheptyl)acetate undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Condensation Reactions: Substituted alkenes.

    Substitution Reactions: Various substituted nitriles.

    Hydrolysis: Cyanoacetic acid and ethanol.

Mechanism of Action

The mechanism of action of ethyl cyano(4-methylcycloheptyl)acetate involves its reactivity at the nitrile and ester functional groups. The compound can undergo nucleophilic addition at the nitrile group and nucleophilic substitution at the ester group. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the adjacent methylene group for various condensation reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Ethyl cyano(4-methylcycloheptyl)acetate belongs to the broader class of ethyl cyanoacetate derivatives, which share the core structure NC-CH₂-COOCH₂CH₃ but differ in substituent groups. Key analogs include:

Compound Name Substituent Group Molecular Formula Key Features Reference
This compound 4-methylcycloheptyl C₁₃H₂₁NO₂ Bulky alicyclic substituent
Ethyl cyano(9-fluorenylidene)acetate Fluorenylidene C₁₈H₁₃NO₂ Aromatic, fused bicyclic system
Ethyl cyano(2,6-dimethyl-4H-pyranylidene)acetate Dimethylpyranylidene C₁₂H₁₅NO₃ Oxygen-containing heterocyclic ring
Ethyl 2-(4-cyanophenyl)acetate 4-cyanophenyl C₁₁H₁₁NO₂ Aromatic substituent with -CN group
Ethyl cyanoacetate (ECYA) None (parent compound) C₅H₇NO₂ Simplest derivative, no substituent

Key Observations :

  • Electronic Effects : Aromatic substituents (e.g., fluorenylidene) enhance conjugation, whereas alicyclic groups (e.g., cycloheptyl) may influence solubility and lipophilicity .

Physical and Chemical Properties

Solubility and Stability
  • This compound: Limited solubility in polar solvents (e.g., water) due to the hydrophobic cycloheptyl group; soluble in DMSO and ethyl acetate .
  • Ethyl cyanoacetate (ECYA): More polar and soluble in methanol and acetonitrile .
  • Ethyl 2-(4-cyanophenyl)acetate: Higher solubility in organic solvents like ethyl acetate compared to cycloheptyl analogs .
Thermal Stability
  • Cycloheptyl derivatives generally exhibit higher thermal stability (e.g., boiling points >200°C) compared to smaller analogs like ECYA (boiling point ~206°C) .

Environmental and Toxicological Profiles

  • Biodegradation: ECYA undergoes ester cleavage followed by metabolite degradation . The cycloheptyl group in this compound may prolong environmental persistence due to reduced microbial accessibility .

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